molecular formula C16H18F3NO3S2 B2821422 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097868-64-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2821422
CAS No.: 2097868-64-7
M. Wt: 393.44
InChI Key: GIGMCSNIXAKUGF-UHFFFAOYSA-N
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Description

This compound is a methanesulfonamide derivative characterized by a trifluoromethylphenyl group and a hydroxypropyl chain bearing a thiophen-3-ylmethyl substituent. Key features include:

  • Methanesulfonamide core: Imparts hydrogen-bonding capacity and metabolic stability.
  • Trifluoromethylphenyl group: Enhances lipophilicity and electron-withdrawing effects.
  • Hydroxypropyl chain: Likely contributes to solubility and stereochemical specificity.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S2/c1-15(21,8-13-6-7-24-9-13)11-20-25(22,23)10-12-2-4-14(5-3-12)16(17,18)19/h2-7,9,20-21H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMCSNIXAKUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thiophenes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Structural Differences : Pyrimidine ring replaces the trifluoromethylphenyl group.
4-Nitrobenzene sulfonamide ()
  • Structural Differences : Nitro group instead of trifluoromethyl; lacks thiophene and hydroxypropyl.
  • Functional Implications : The nitro group increases acidity (pKa ~3–4) compared to the electron-withdrawing trifluoromethyl group (pKa ~7–8), affecting solubility and ionization in physiological conditions .
Triflusulfuron methyl ester ()
  • Structural Differences : Triazine ring and sulfonylurea linkage.
  • Functional Implications : Designed as a herbicide, highlighting how sulfonamide orientation and adjacent substituents dictate agricultural vs. therapeutic applications .

Thiophene-Containing Analogs

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()
  • Structural Differences : Carboxamide replaces methanesulfonamide; additional chlorophenyl and isopropyl groups.
  • Functional Implications : Demonstrated antimicrobial activity, suggesting the thiophene scaffold’s versatility. The target compound’s sulfonamide may offer improved solubility over carboxamide .

Trifluoromethylphenyl Derivatives

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide ()
  • Structural Differences : Pyridazine-carboxamide core vs. methanesulfonamide.

Key Data Comparison

Property Target Compound N-[4-Fluoro-phenyl...methanesulfonamide 4-Nitrobenzene sulfonamide 2-(4-Methylphenylimino)...Carboxamide
Molecular Weight ~435 g/mol (estimated) ~420 g/mol ~218 g/mol ~385 g/mol
logP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~1.2 ~4.0
Key Functional Groups Methanesulfonamide, CF3 Methanesulfonamide, pyrimidine Nitrobenzene, sulfonamide Thiophene, carboxamide
Potential Bioactivity CNS/anti-inflammatory* Kinase inhibition* Antibacterial Antimicrobial

*Inferred from structural analogs.

Q & A

Basic: What are the key considerations in synthesizing N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?

Answer:
Synthesis typically involves multi-step reactions:

Intermediate Preparation : Formation of the hydroxy-thiophenemethylpropyl intermediate via alkylation of thiophene-3-methanol with a propylating agent under basic conditions.

Sulfonamide Coupling : Reacting the intermediate with 4-(trifluoromethyl)phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to facilitate nucleophilic substitution .

Purification : Recrystallization or column chromatography to isolate the product. Yield optimization requires precise temperature control (0–5°C during exothermic steps) and inert atmospheres to prevent oxidation .

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